molecular formula C17H18N2O3S B2549741 2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034235-26-0

2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2549741
M. Wt: 330.4
InChI Key: ZWYZXEVWJGVGRZ-UHFFFAOYSA-N
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Description

2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis

A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives was developed, starting from 3-sulfolene. This method involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by epoxide opening with nucleophiles to yield amino and triazole derivatives, as well as hydroxyl analogues through cis-hydroxylation. These processes underline the compound's utility in creating structurally diverse derivatives for further research applications (Tan et al., 2016).

Carbonic Anhydrase Inhibition

The synthesis of novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives has been conducted to evaluate their inhibitory properties against human carbonic anhydrase isoenzymes I and II. These compounds exhibited excellent inhibitory effects, underscoring the potential of isoindolylthiazole derivatives in pharmacological contexts (Kocyigit et al., 2016).

Conducting Polymer Applications

The compound has been utilized in the development of conducting polymers, specifically poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for electrochemical hybridization sensors. This application highlights the compound's role in enhancing biosensing technologies, demonstrating its versatility beyond conventional chemical synthesis (Cha et al., 2003).

Pharmacological Activities

Anticancer Activity

A study involving the synthesis and characterization of a novel thiophenylchromane compound investigated its anticancer activity. While moderate anticancer activity was observed against HepG2 (cancer cell line) and BEAS-2B (normal cell line), it underscored the importance of structural analysis in developing therapeutic agents (Vaseghi et al., 2021).

Material Science

Electron Transport Layer in Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte, featuring the electron-deficient nature of diketopyrrolopyrrole (DPP) backbone, was synthesized for use as an electron transport layer in inverted polymer solar cells. This research illustrates the compound's utility in enhancing the efficiency of renewable energy technologies (Hu et al., 2015).

properties

IUPAC Name

2-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-15(7-11-5-6-23-10-11)18-8-12(9-18)19-16(21)13-3-1-2-4-14(13)17(19)22/h1-2,5-6,10,12-14H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYZXEVWJGVGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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